molecular formula C7H10N2OS B15218188 2-Amino-4,5-dimethylfuran-3-carbothioamide

2-Amino-4,5-dimethylfuran-3-carbothioamide

Katalognummer: B15218188
Molekulargewicht: 170.23 g/mol
InChI-Schlüssel: NXNKPOSUFXLQNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,5-dimethylfuran-3-carbothioamide is a heterocyclic compound with a unique structure that includes a furan ring substituted with amino and carbothioamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylfuran-3-carbothioamide typically involves the reaction of 2-Amino-4,5-dimethylfuran-3-carbonitrile with thiourea under acidic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carbothioamide group. The reaction conditions often include heating the mixture to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5-dimethylfuran-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,5-dimethylfuran-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Wirkmechanismus

The mechanism of action of 2-Amino-4,5-dimethylfuran-3-carbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4,5-dimethylfuran-3-carbonitrile: A precursor in the synthesis of 2-Amino-4,5-dimethylfuran-3-carbothioamide.

    2-Amino-4,5-diphenylfuran-3-carbonitrile: A similar compound with phenyl groups instead of methyl groups.

    4-Amino-3,5-dimethylisoxazole: Another heterocyclic compound with similar reactivity.

Uniqueness

This compound is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and exploring novel biological activities.

Eigenschaften

Molekularformel

C7H10N2OS

Molekulargewicht

170.23 g/mol

IUPAC-Name

2-amino-4,5-dimethylfuran-3-carbothioamide

InChI

InChI=1S/C7H10N2OS/c1-3-4(2)10-6(8)5(3)7(9)11/h8H2,1-2H3,(H2,9,11)

InChI-Schlüssel

NXNKPOSUFXLQNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=C1C(=S)N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.